
sec-Butyl-acetoxymethyl-nitrosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec-Butyl-acetoxymethyl-nitrosamine: is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of cancer research. This compound is primarily used in scientific research, particularly in studies related to tumor formation and cancer induction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: sec-Butyl-acetoxymethyl-nitrosamine is typically synthesized through the reaction of nitrosyl chloride or tert-butyl nitrite with acetic anhydride . The reaction conditions are generally mild, and the process can be carried out under solvent-free conditions, which makes it environmentally friendly .
Industrial Production Methods: This method is efficient and yields high purity products .
Análisis De Reacciones Químicas
Types of Reactions: sec-Butyl-acetoxymethyl-nitrosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products: The major products formed from these reactions include various amines, oxides, and substituted nitrosamines .
Aplicaciones Científicas De Investigación
sec-Butyl-acetoxymethyl-nitrosamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other nitrosamines.
Biology: It is studied for its role in inducing mutations and its effects on cellular processes.
Medicine: Research focuses on its carcinogenic properties and its potential use in cancer research.
Industry: It is used in the study of nitrosamine contamination in pharmaceuticals and other products
Mecanismo De Acción
The mechanism by which sec-Butyl-acetoxymethyl-nitrosamine exerts its effects involves its metabolic activation. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can alkylate DNA, leading to mutations and potentially cancer . The primary molecular targets are DNA bases, and the pathways involved include enzymatic α-hydroxylation and subsequent formation of diazonium ions .
Comparación Con Compuestos Similares
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Comparison: sec-Butyl-acetoxymethyl-nitrosamine is unique due to its specific structure, which includes a sec-butyl group and an acetoxymethyl group. This structure influences its reactivity and the types of reactions it undergoes. Compared to other nitrosamines like NDMA and NDEA, this compound may exhibit different metabolic pathways and carcinogenic potentials .
Propiedades
Número CAS |
56986-37-9 |
|---|---|
Fórmula molecular |
C7H14N2O3 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
[butan-2-yl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C7H14N2O3/c1-4-6(2)9(8-11)5-12-7(3)10/h6H,4-5H2,1-3H3 |
Clave InChI |
QRPHWESBHRCJOY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(COC(=O)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


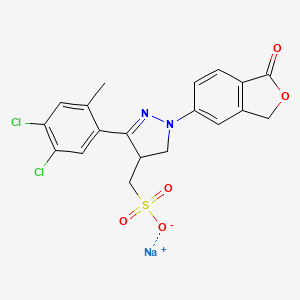

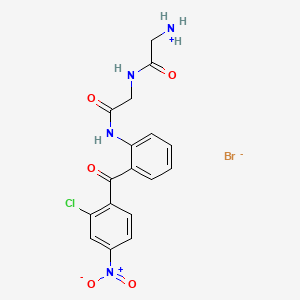
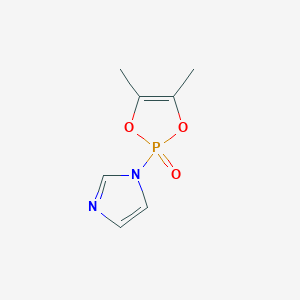
![(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)

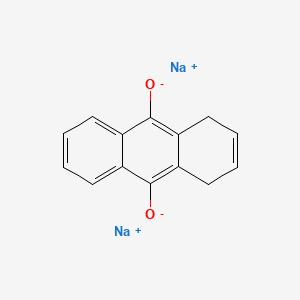
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
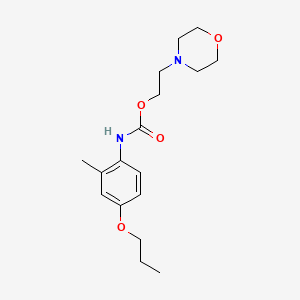
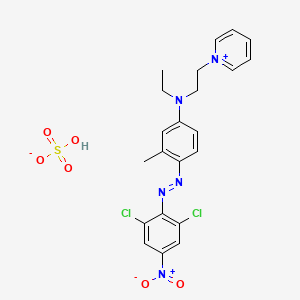
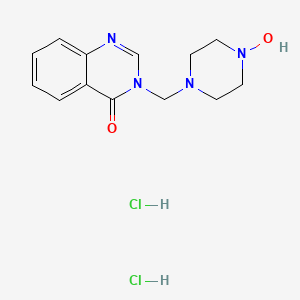
![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
